molecular formula C19H23ClN6O B5342957 N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

货号 B5342957
分子量: 386.9 g/mol
InChI 键: IPEVSDHGNQEBJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as CPP-115, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and the inhibition of GABA transaminase leads to an increase in GABA levels, which can have a significant impact on brain function.

作用机制

The mechanism of action of N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves the inhibition of GABA transaminase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in GABA levels, which can have a significant impact on brain function. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABA levels can lead to a reduction in neuronal excitability, which can have a calming effect on the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its impact on GABA levels in the brain. Increased GABA levels have been shown to reduce seizure activity in animal models of epilepsy. This compound has also been shown to reduce cocaine-seeking behavior in animal models of addiction, suggesting that it may have potential therapeutic applications in the treatment of addiction. Additionally, increased GABA levels have been linked to a reduction in anxiety and stress, suggesting that this compound may have potential applications in the treatment of anxiety disorders.

实验室实验的优点和局限性

One of the advantages of N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is its potency as a GABA transaminase inhibitor. This compound has been shown to be highly effective at increasing GABA levels in the brain, which can have a significant impact on brain function. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further research. One of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of this compound on GABA levels in the brain are not well understood, and further research is needed to fully understand the potential risks and benefits of this compound.

未来方向

There are several potential future directions for research on N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One area of interest is the potential use of this compound in the treatment of anxiety disorders. Increased GABA levels have been linked to a reduction in anxiety and stress, and this compound may have potential applications in the treatment of these disorders. Additionally, further research is needed to fully understand the long-term effects of this compound on GABA levels in the brain, as well as its potential therapeutic applications in the treatment of addiction and other neurological disorders. Finally, the development of more effective methods for administering this compound in vivo may also be an area of future research.

合成方法

The synthesis of N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves the reaction of 3-chlorophenylhydrazine with 2-(1-pyrrolidinyl) pyrimidine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1-piperazinecarboxylic acid to yield this compound. The overall yield of this synthesis method is around 40%.

科学研究应用

N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. The inhibition of GABA transaminase by this compound leads to an increase in GABA levels, which can have a significant impact on brain function. For example, increased GABA levels have been shown to reduce seizure activity in animal models of epilepsy. This compound has also been studied for its potential use in the treatment of cocaine addiction, as increased GABA levels have been shown to reduce cocaine-seeking behavior in animal models.

属性

IUPAC Name

N-(3-chlorophenyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O/c20-15-4-3-5-16(14-15)22-19(27)26-12-10-24(11-13-26)17-6-7-21-18(23-17)25-8-1-2-9-25/h3-7,14H,1-2,8-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEVSDHGNQEBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。